Methyl 3-(3-methylpiperazin-1-yl)propanoate
Overview
Description
Methyl 3-(3-methylpiperazin-1-yl)propanoate: is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound is known for its potential use in organic synthesis and as an intermediate in the production of various pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methylpiperazine and 3-chloropropanoic acid.
Reaction Conditions: The reaction involves nucleophilic substitution, where the chlorine atom in 3-chloropropanoic acid is replaced by the piperazine ring. This reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Carboxylic Acids: Oxidation can yield 3-(3-methylpiperazin-1-yl)propanoic acid.
Amines: Reduction can produce 3-(3-methylpiperazin-1-yl)propanamine.
Substituted Esters: Various substituted esters can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-(3-methylpiperazin-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms involving piperazine derivatives.
Biology: This compound has been investigated for its potential biological activity, including its role in modulating neurotransmitter systems.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders.
Industry: In the chemical industry, it serves as a building block for the synthesis of various polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(3-methylpiperazin-1-yl)propanoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved would depend on the biological system being targeted.
Comparison with Similar Compounds
3-(4-methylpiperazin-1-yl)propanoic acid: A structural isomer with a different position of the methyl group on the piperazine ring.
3-(3-methylpiperazin-1-yl)propanamine: A reduction product of the ester group.
Uniqueness: Methyl 3-(3-methylpiperazin-1-yl)propanoate is unique in its specific substitution pattern on the piperazine ring, which can influence its reactivity and biological activity compared to its isomers and related compounds.
Properties
IUPAC Name |
methyl 3-(3-methylpiperazin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8-7-11(6-4-10-8)5-3-9(12)13-2/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAZYWKNAZSLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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